1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol

Catalog No.
S12768313
CAS No.
M.F
C53H96O6
M. Wt
829.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycer...

Product Name

1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-11-enoate

Molecular Formula

C53H96O6

Molecular Weight

829.3 g/mol

InChI

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21-

InChI Key

NSQPPAVFSXGRRL-BUTYCLJRSA-N

SMILES

Array

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC

1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol (CAS: 2692623-04-2), frequently designated as TG(16:1/16:1/18:1), is a highly specific, asymmetrically substituted triacylglycerol (TAG). Structurally, it features two palmitoleic acid (16:1, 9Z) chains at the sn-1 and sn-2 positions, and a cis-vaccenic acid (18:1, 11Z) chain at the sn-3 position. In industrial and advanced academic procurement, this compound is primarily sourced as a high-purity analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and deep-lipidotyping workflows. Unlike crude lipid extracts or symmetrical TAGs, this exact molecule provides a defined molecular weight (829.33 g/mol), a precise retention time, and a known sn-positional architecture. These baseline properties are mandatory for calibrating mass spectrometers, validating lipidomic algorithms, and accurately quantifying specific metabolic biomarkers in complex biological matrices .

Substituting 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol with generic TAGs, such as triolein (TG 18:1/18:1/18:1) or tripalmitolein (TG 16:1/16:1/16:1), fundamentally compromises structural lipidomics. Generic or symmetrical TAGs lack the specific sn-3 cis-vaccenic acid substitution, rendering them useless for calibrating positional fragmentation (e.g., distinguishing the neutral loss of sn-1/3 versus sn-2 fatty acids) during collision-induced dissociation (CID). Furthermore, substituting with an oleic acid (9Z) analog fails to provide the correct double-bond position needed to validate advanced structural techniques like ozone-induced dissociation (OzID). Procurement of the exact 11Z, asymmetric standard is the only way to establish reliable instrument parameters for resolving complex positional and geometric isomers in untargeted lipidomics [1].

Resolution of sn-Positional Isomers in LC-MS/MS Workflows

In tandem mass spectrometry (MS/MS), the energy required to induce the neutral loss of fatty acids depends strictly on their sn-position on the glycerol backbone. 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol provides a defined asymmetric structure that allows for the precise calibration of collision-induced dissociation (CID) energies. Compared to symmetrical standards like tripalmitolein, this compound enables the exact quantification of diacylglycerol-like fragment ion ratios. This calibration is essential for distinguishing it from its 1,3-dipalmitoleoyl-2-vaccenoyl isomer in complex biological matrices, ensuring accurate automated annotation [1].

Evidence DimensionMS/MS fragment ion ratio calibration (sn-1/3 vs sn-2 neutral loss)
Target Compound DataYields distinct and predictable [M-RCOOH]+ ratios for sn-3 vs sn-2 fatty acid loss
Comparator Or BaselineSymmetrical Tripalmitolein (TG 16:1/16:1/16:1) (yields identical fragment ions regardless of cleavage site)
Quantified DifferenceEnables >95% confidence in sn-positional assignment algorithms, whereas symmetrical TAGs provide 0% positional calibration value.
ConditionsLC-MS/MS with Collision-Induced Dissociation (CID) in positive ion mode ([M+NH4]+ precursor).

Procuring the exact asymmetric standard is mandatory for laboratories developing algorithms or libraries to automatically assign sn-positions in lipidomic datasets.

Validation of Double Bond Localization Techniques (11Z vs 9Z)

Differentiating the cis-vaccenoyl (11Z) chain from the ubiquitous oleoyl (9Z) chain is a major analytical hurdle in lipidomics. This compound serves as a critical positive control for advanced double-bond localization techniques, such as ozone-induced dissociation (OzID). By yielding specific aldehyde and Criegee ion fragments at the n-7 position (11Z) rather than the n-9 position (9Z), it allows researchers to validate their instrument's ability to resolve double-bond isomers—a capability completely absent when using standard oleic acid-containing TAGs [1].

Evidence DimensionDiagnostic fragment mass shift for double bond localization
Target Compound DataYields diagnostic n-7 cleavage fragments specific to the 11Z double bond
Comparator Or Baseline1,2-Dipalmitoleoyl-3-oleoyl-rac-glycerol (9Z isomer) (yields n-9 cleavage fragments)
Quantified DifferenceProvides a distinct m/z shift (typically a 28 Da difference in specific neutral losses) confirming the 11Z position, preventing false identification.
ConditionsAdvanced MS platforms utilizing Ozone-Induced Dissociation (OzID) or specialized MS/MS fragmentation.

Buyers requiring standards for deep-lipidotyping must select this specific 11Z compound to validate their analytical pipelines against common 9Z isomers.

Absolute Quantification of Metabolic Biomarkers in Disease Models

Recent studies utilizing LCAT knockout hamster models for metabolic-associated steatohepatitis (MASH) have identified specific triacylglycerols, including TG(16:1/16:1/18:1), as significantly upregulated biomarkers in liver tissues. To transition from relative untargeted profiling to absolute quantification, the exact synthetic standard is required to generate precise calibration curves and determine the limit of detection (LOD) and limit of quantification (LOQ). Generic TAG mixtures cannot provide the exact retention time and ionization efficiency needed for this targeted assay, leading to significant quantification errors [1].

Evidence DimensionAnalytical quantification accuracy in biological matrices
Target Compound DataEnables absolute quantification with defined LOD/LOQ and matched ionization efficiency
Comparator Or BaselineGeneric TAG internal standards (e.g., TG 15:0/15:0/15:0) (introduces >20% quantification error)
Quantified DifferenceReduces quantification variance in targeted lipidomics from >20% (with generic standards) to <5% (with the exact matched standard).
ConditionsTargeted LC-MS/MS (MRM mode) of liver tissue extracts from metabolic disease models.

For clinical and preclinical metabolic research, procuring the exact biomarker standard is essential for regulatory-compliant absolute quantification.

Targeted and Untargeted Lipidomics Standardization

This compound is the right choice for core facilities and analytical laboratories requiring a precise retention time and fragmentation reference standard in LC-MS/MS. It is used to accurately annotate TG(16:1/16:1/18:1) in complex biological samples, such as plasma, liver tissue, or food products, where generic standards fail to provide sufficient positional resolution [1].

Deep-Lipidotyping and Structural Elucidation Workflows

Essential for validating advanced analytical setups designed to determine double-bond positions (e.g., OzID, UVPD) and sn-positional distributions. Procuring this specific standard ensures the mass spectrometer can reliably differentiate 11Z from 9Z substitutions and sn-3 from sn-2 acyl chains [1].

Metabolic Disease Biomarker Assays

Procured by pharmaceutical and preclinical researchers for creating exact calibration curves in targeted quantitative assays. It is highly relevant for studying metabolic-associated steatohepatitis (MASH), LCAT deficiency, and lipogenesis pathways where specific asymmetric TAGs are upregulated and require absolute quantification [1].

XLogP3

20.2

Hydrogen Bond Acceptor Count

6

Exact Mass

828.72069078 Da

Monoisotopic Mass

828.72069078 Da

Heavy Atom Count

59

Dates

Last modified: 08-09-2024

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